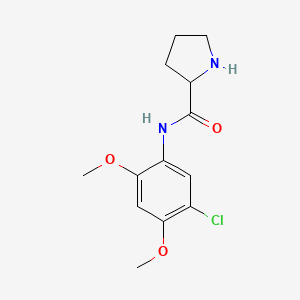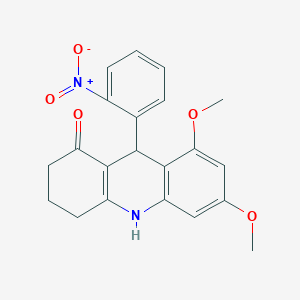![molecular formula C17H25N3O4S B12488326 1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B12488326.png)
1-(4-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-methylcyclohexyl group and a 4-nitrobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the 4-Methylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 4-methylcyclohexyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 1-(4-METHYLCYCLOHEXYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-METHYLCYCLOHEXYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(4-METHYLCYCLOHEXYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(4-METHYLCYCLOHEXYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C17H25N3O4S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
1-(4-methylcyclohexyl)-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-2-4-15(5-3-14)18-10-12-19(13-11-18)25(23,24)17-8-6-16(7-9-17)20(21)22/h6-9,14-15H,2-5,10-13H2,1H3 |
Clave InChI |
YYKLNSCYNJBHLS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488243.png)
![3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12488254.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B12488255.png)
![Ethyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488262.png)

![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![2,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488273.png)
![1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B12488278.png)
![1-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-[1-(2-phenylethyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B12488284.png)
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12488286.png)
![4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide](/img/structure/B12488298.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12488303.png)


